

Spectroscopic and Synthetic Profile of 4-Bromo-5-phenyloxazole: A Technical Guide

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Compound of Interest

Compound Name: **4-Bromo-5-phenyloxazole**

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Introduction

4-Bromo-5-phenyloxazole is a halogenated heterocyclic compound belonging to the oxazole family. The oxazole ring is a key structural motif found in numerous biologically active molecules and natural products, exhibiting a wide range of pharmacological properties including anti-inflammatory, anti-cancer, and antimicrobial activities. The presence of a bromine atom and a phenyl group on the oxazole core of **4-Bromo-5-phenyloxazole** suggests its potential as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions for the development of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a general synthetic approach for **4-Bromo-5-phenyloxazole**. Due to the limited availability of complete, experimentally verified data for this specific molecule in public databases, this document presents predicted spectroscopic data based on the analysis of closely related analogues and fundamental principles of spectroscopic interpretation. The experimental protocols described are representative of the general methodologies employed for the synthesis and characterization of similar oxazole derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **4-Bromo-5-phenyloxazole**. These predictions are derived from established spectroscopic principles and

data reported for analogous structures.

Table 1: Predicted ^1H NMR Spectroscopic Data for **4-Bromo-5-phenyloxazole** (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8 - 8.0	Singlet	1H	H2 (Oxazole ring)
~7.6 - 7.8	Multiplet	2H	Ortho-protons (Phenyl ring)
~7.3 - 7.5	Multiplet	3H	Meta- and Para-protons (Phenyl ring)

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **4-Bromo-5-phenyloxazole** (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~150 - 155	C2 (Oxazole ring)
~145 - 150	C5 (Oxazole ring)
~128 - 132	Phenyl ring carbons
~125 - 128	C4 (Oxazole ring)

Table 3: Predicted Infrared (IR) Spectroscopic Data for **4-Bromo-5-phenyloxazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3150	Weak	C-H stretching (aromatic)
~1600 - 1650	Medium	C=N stretching (oxazole ring)
~1500 - 1580	Strong	C=C stretching (aromatic and oxazole rings)
~1000 - 1100	Strong	C-O-C stretching (oxazole ring)
~690 - 770	Strong	C-H bending (aromatic)
~500 - 600	Medium	C-Br stretching

Table 4: Predicted Mass Spectrometry Data for **4-Bromo-5-phenyloxazole**

m/z	Relative Intensity (%)	Assignment
223/225	High	[M] ⁺ (Molecular ion peak with bromine isotopes)
144	Medium	[M - Br] ⁺
105	High	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
77	High	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are general methodologies for the synthesis and spectroscopic characterization of **4-Bromo-5-phenyloxazole**, adapted from established procedures for similar compounds.

Synthesis: Van Leusen Reaction

A plausible synthetic route to **4-Bromo-5-phenyloxazole** is the Van Leusen reaction, which involves the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC).

Materials:

- 2-Bromo-2-phenylacetaldehyde (or a suitable precursor)

- p-Toluenesulfonylmethyl isocyanide (TosMIC)
- Potassium carbonate (K_2CO_3)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a stirred solution of 2-Bromo-2-phenylacetaldehyde (1.0 eq) in methanol, add p-toluenesulfonylmethyl isocyanide (1.1 eq).
- Cool the mixture to 0 °C and add potassium carbonate (2.2 eq) portion-wise.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x 20 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford **4-Bromo-5-phenyloxazole**.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of purified **4-Bromo-5-phenyloxazole** in ~0.6 mL of deuterated chloroform ($CDCl_3$) containing tetramethylsilane (TMS) as an internal standard.

- Instrumentation: Record ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: For ^1H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, use a proton-decoupled pulse sequence.

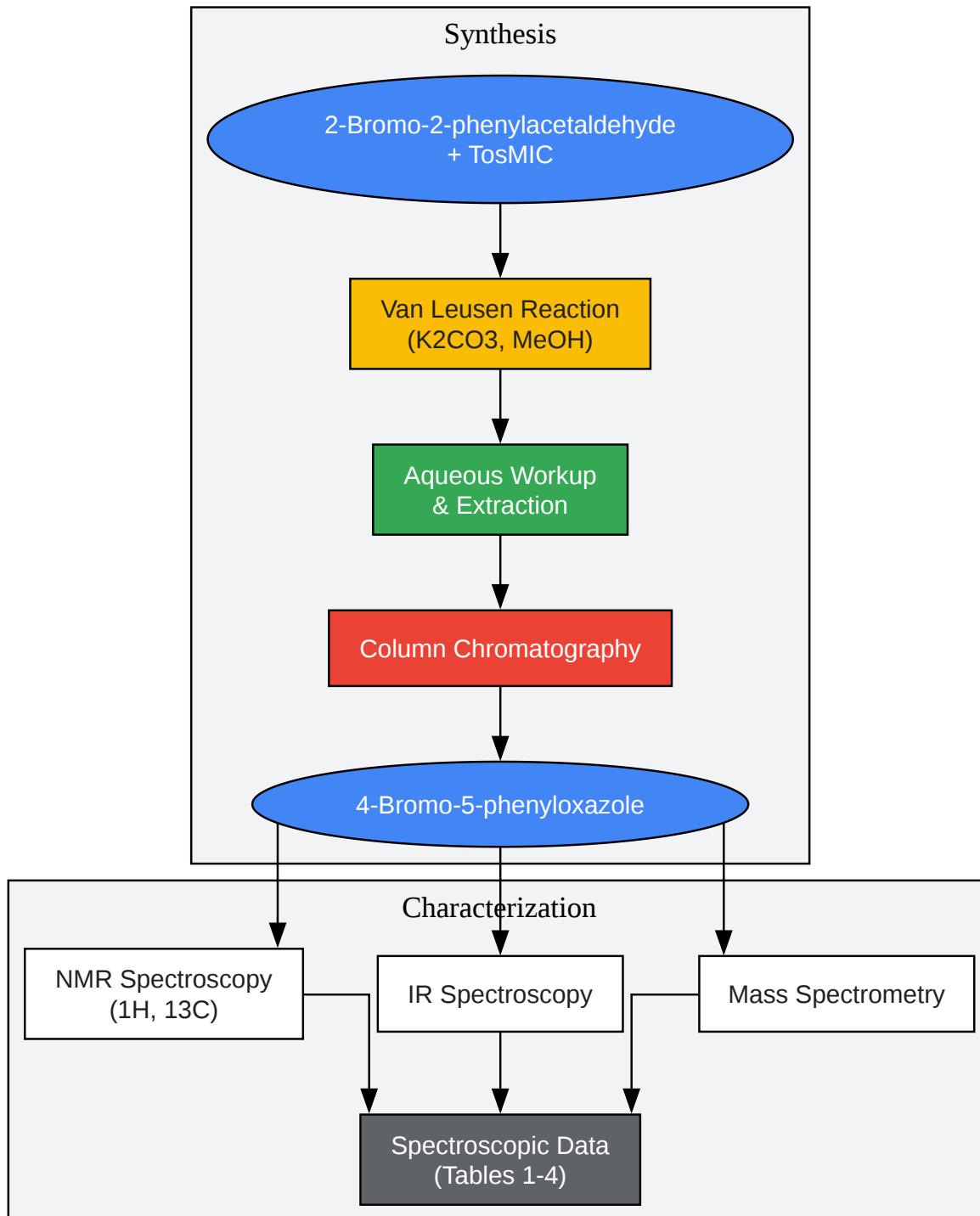
Infrared (IR) Spectroscopy:

- Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr and pressing the mixture into a disc.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Collect the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS):

- Instrumentation: Obtain the mass spectrum using a mass spectrometer with an electron ionization (EI) source.
- Data Acquisition: Introduce the sample into the ion source (e.g., via direct insertion probe or gas chromatography) and acquire the mass spectrum over a suitable m/z range.

Visualized Workflow

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Caption: Synthetic and characterization workflow for **4-Bromo-5-phenyloxazole**.

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